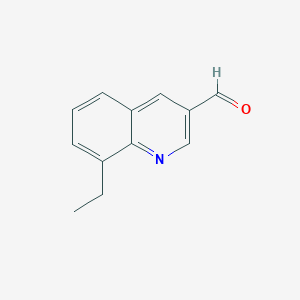

8-Ethylquinoline-3-carbaldehyde

Description

8-Ethylquinoline-3-carbaldehyde is a quinoline derivative featuring an ethyl substituent at the 8-position and an aldehyde functional group at the 3-position. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their structural versatility and reactivity. The aldehyde group at position 3 enables further functionalization, such as condensation reactions to form hydrazones, imines, or other bioactive derivatives .

Propriétés

IUPAC Name |

8-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-10-4-3-5-11-6-9(8-14)7-13-12(10)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQSJFSXSKNUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=CN=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of quinoline derivatives, including 8-Ethylquinoline-3-carbaldehyde, often employs catalytic processes. Transition metal catalysts, such as palladium or copper, are frequently used to facilitate the cyclization reactions. Additionally, solvent-free conditions and the use of ionic liquids have been explored to enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Ethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: Formation of 8-ethylquinoline-3-carboxylic acid.

Reduction: Formation of 8-ethylquinoline-3-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have shown that derivatives of quinoline, including 8-ethylquinoline-3-carbaldehyde, exhibit potent anticancer properties. These compounds are being explored as potential treatments for various cancers due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties :

- Neuroprotective Agents :

Material Science

- Fluorescent Probes :

- Organic Light Emitting Diodes (OLEDs) :

Analytical Chemistry

- Metal Ion Detection :

Case Studies

- Synthesis and Evaluation of Anticancer Activity :

- A study synthesized several derivatives of 8-ethylquinoline-3-carbaldehyde and evaluated their anticancer activity against different cancer cell lines. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

- Development of Fluorescent Sensors :

Mécanisme D'action

The mechanism of action of 8-Ethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. In the context of its antitumor activity, it inhibits tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a chemotherapeutic agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 8-ethylquinoline-3-carbaldehyde with structurally similar quinoline-3-carbaldehyde derivatives:

Physical and Crystallographic Properties

- Crystallography: 2-Chloro-8-methylquinoline-3-carbaldehyde has been characterized via X-ray crystallography, revealing planar quinoline rings and intermolecular hydrogen bonding involving the aldehyde group .

- Solubility and Stability : Halogenated derivatives (e.g., 2-chloro, 4-chloro) generally exhibit lower solubility in polar solvents compared to hydroxylated or esterified variants .

Activité Biologique

8-Ethylquinoline-3-carbaldehyde is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of 8-ethylquinoline-3-carbaldehyde, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of 8-ethylquinoline-3-carbaldehyde is with a molecular weight of approximately 173.21 g/mol. The compound features a quinoline ring structure with an ethyl group at position 8 and an aldehyde functional group at position 3, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 8-ethylquinoline-3-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various synthesized quinoline derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds similar to 8-ethylquinoline-3-carbaldehyde demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of 8-ethylquinoline-3-carbaldehyde has been assessed using various in vitro assays. Compounds in this class have shown moderate to strong radical scavenging activity, particularly against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl). The antioxidant activity is attributed to the presence of the electron-rich quinoline moiety .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. The mechanisms often involve interference with DNA synthesis or disruption of cellular signaling pathways associated with cancer progression .

Synthesis Methods

The synthesis of 8-ethylquinoline-3-carbaldehyde can be achieved through several methods:

- Vilsmeier Formylation : This method involves the reaction of 8-ethylquinoline with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at position 3.

- Electrophilic Substitution : The ethyl group on the quinoline ring can facilitate electrophilic substitutions that lead to the formation of various derivatives with enhanced biological activities.

Study on Antibacterial Activity

In a recent study, several quinoline derivatives were synthesized and screened for antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Among these, compounds containing the 8-ethylquinoline structure exhibited promising results, particularly against Pseudomonas aeruginosa, where they showed inhibition zones exceeding those of some conventional antibiotics .

| Compound | Inhibition Zone (mm) |

|---|---|

| 8-Ethylquinoline-3-carbaldehyde | 10.00 ± 0.44 |

| Ciprofloxacin | 8.33 ± 0.44 |

| Control | No inhibition |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 8-ethylquinoline-3-carbaldehyde to biological targets such as DNA gyrase and topoisomerases. These studies suggest that the compound has a favorable binding energy, indicating potential as an inhibitor in bacterial DNA replication processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.